An In-depth Technical Guide to the Molecular Structure of 4-Amino-2-methoxybenzene-1-sulfonamide
An In-depth Technical Guide to the Molecular Structure of 4-Amino-2-methoxybenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methoxybenzene-1-sulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first class of synthetic antibacterial drugs and continuing to be a vital scaffold in modern drug discovery. This guide provides a comprehensive analysis of the molecular structure of 4-Amino-2-methoxybenzene-1-sulfonamide, including its physicochemical properties, a proposed synthetic pathway with detailed protocols, and an examination of its spectroscopic characteristics. The strategic placement of the amino and methoxy groups on the benzenesulfonamide core is anticipated to modulate its biological activity, making it a molecule of significant interest for further investigation.
Molecular Identity and Physicochemical Properties
The structural integrity of a molecule is fundamentally defined by its connectivity and spatial arrangement of atoms. For 4-Amino-2-methoxybenzene-1-sulfonamide, this is no different.
Table 1: Chemical Identity of 4-Amino-2-methoxybenzene-1-sulfonamide
| Identifier | Value |
| IUPAC Name | 4-Amino-2-methoxybenzene-1-sulfonamide |
| CAS Number | 252562-09-7 |
| Molecular Formula | C₇H₁₀N₂O₃S |
| Molecular Weight | 202.23 g/mol |
| InChI Key | HOMJNVKDXFQPMZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)N)S(=O)(=O)N |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Powder | |
| Melting Point | 186-187 °C | |
| Storage Temperature | Room Temperature |
Elucidation of the Molecular Structure: A Proposed Synthetic Route and Spectroscopic Analysis
Proposed Synthetic Pathway
The synthesis of sulfonamides commonly involves the reaction of a sulfonyl chloride with an amine. A logical approach to 4-Amino-2-methoxybenzene-1-sulfonamide would start from a readily available precursor, 3-methoxyaniline. The amino group needs to be protected to prevent unwanted side reactions during the subsequent chlorosulfonation step.
Caption: Proposed synthetic pathway for 4-Amino-2-methoxybenzene-1-sulfonamide.
Experimental Protocols
Step 1: Protection of the Amino Group - Synthesis of N-(3-methoxyphenyl)acetamide
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Rationale: The amino group of 3-methoxyaniline is highly reactive and would interfere with the subsequent chlorosulfonation reaction. Acetylation is a common and effective method to protect the amino group as an acetamide, which is stable under the conditions of chlorosulfonation.
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Protocol:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyaniline (1.0 eq) in pyridine.
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Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.
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Cool the mixture and pour it into ice-cold water with vigorous stirring to precipitate the product.
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Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to afford N-(3-methoxyphenyl)acetamide.
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Step 2: Chlorosulfonation - Synthesis of 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride
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Rationale: Chlorosulfonation introduces the sulfonyl chloride group onto the aromatic ring. The acetamido and methoxy groups are ortho, para-directing. Due to steric hindrance from the methoxy group at the 2-position, the bulky chlorosulfonyl group is expected to add at the para-position (position 4) relative to the acetamido group.
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Protocol:
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In a fume hood, carefully add chlorosulfonic acid (5.0 eq) to a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap.
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Cool the acid to 0 °C in an ice-salt bath.
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Slowly add N-(3-methoxyphenyl)acetamide (1.0 eq) in small portions, ensuring the temperature does not rise above 10 °C.
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After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 50-60 °C for 1 hour until the evolution of HCl gas ceases.
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Carefully pour the reaction mixture onto crushed ice with stirring.
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The precipitated 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
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Step 3: Amination - Synthesis of 4-Acetamido-2-methoxybenzene-1-sulfonamide
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Rationale: The sulfonyl chloride is a reactive electrophile that readily reacts with ammonia to form the sulfonamide.
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Protocol:
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Add the crude 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride (1.0 eq) portion-wise to a stirred, ice-cold concentrated aqueous solution of ammonium hydroxide (excess).
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Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.
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The solid product is collected by filtration, washed with water, and dried.
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Step 4: Deprotection - Synthesis of 4-Amino-2-methoxybenzene-1-sulfonamide
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Rationale: The final step involves the hydrolysis of the acetamide protecting group to reveal the free amino group. This is typically achieved under acidic conditions.
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Protocol:
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Suspend the crude 4-Acetamido-2-methoxybenzene-1-sulfonamide (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
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Heat the mixture at reflux until a clear solution is obtained (approximately 2-4 hours).
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Cool the solution and neutralize it with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the final product.
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Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 4-Amino-2-methoxybenzene-1-sulfonamide.
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Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics based on the structure of 4-Amino-2-methoxybenzene-1-sulfonamide and data from analogous compounds.
¹H NMR Spectroscopy (in DMSO-d₆):
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A singlet for the methoxy group (OCH₃) protons around 3.8-4.0 ppm.
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A singlet for the sulfonamide (SO₂NH₂) protons, which may be broad, typically in the region of 7.0-7.5 ppm.
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A broad singlet for the amino (NH₂) protons, likely in the range of 5.5-6.5 ppm.
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Aromatic protons will appear as a three-proton system. A doublet for the proton at C5 (ortho to the amino group), a doublet of doublets for the proton at C6 (meta to the amino group and ortho to the sulfonamide group), and a doublet for the proton at C3 (ortho to the methoxy and meta to the sulfonamide group).
¹³C NMR Spectroscopy (in DMSO-d₆):
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A peak for the methoxy carbon (OCH₃) around 55-60 ppm.
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Aromatic carbons will appear in the range of 100-160 ppm. The carbon bearing the methoxy group (C2) will be significantly downfield. The carbon bearing the amino group (C4) will be shifted upfield.
Infrared (IR) Spectroscopy (KBr pellet):
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Characteristic N-H stretching vibrations for the primary amine (NH₂) and the sulfonamide (SO₂NH₂) in the region of 3200-3500 cm⁻¹.
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Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group at approximately 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.
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C-O stretching of the methoxy group around 1250 cm⁻¹.
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Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Electron Impact - EI):
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A molecular ion peak (M⁺) at m/z = 202.
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Characteristic fragmentation patterns would include the loss of SO₂NH₂ (m/z = 122) and subsequent fragments related to the substituted aniline core.
Potential Applications and Biological Significance
While specific biological activities for 4-Amino-2-methoxybenzene-1-sulfonamide are not detailed in the provided search results, its structural features suggest several potential areas of application in drug discovery. The broader class of sulfonamides exhibits a wide range of biological activities, including antibacterial, and as inhibitors of various enzymes.
The primary sulfonamide group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes such as carbonic anhydrases. Carbonic anhydrase inhibitors are used in the treatment of glaucoma, epilepsy, and other conditions. The substitution pattern on the benzene ring plays a critical role in determining the potency and isoform selectivity of these inhibitors. The presence of the amino and methoxy groups on the phenyl ring of 4-Amino-2-methoxybenzene-1-sulfonamide could provide additional hydrogen bonding and van der Waals interactions within the active site of target enzymes, potentially leading to enhanced affinity and selectivity.
Furthermore, substituted anilines and sulfonamides are common pharmacophores in a variety of therapeutic agents. The specific arrangement of functional groups in this molecule makes it an attractive starting point for the synthesis of more complex derivatives with potential applications in areas such as oncology, infectious diseases, and inflammatory disorders.
Conclusion
4-Amino-2-methoxybenzene-1-sulfonamide is a molecule with a well-defined structure and interesting, albeit underexplored, potential in medicinal chemistry. This guide has provided a comprehensive overview of its molecular identity, physicochemical properties, and a detailed, plausible synthetic route. The predicted spectroscopic data offer a benchmark for the characterization of this compound. The structural motifs present in 4-Amino-2-methoxybenzene-1-sulfonamide suggest that it is a valuable scaffold for the development of novel therapeutic agents, particularly as an enzyme inhibitor. Further research into its synthesis, characterization, and biological evaluation is warranted to fully uncover its potential in drug discovery and development.
